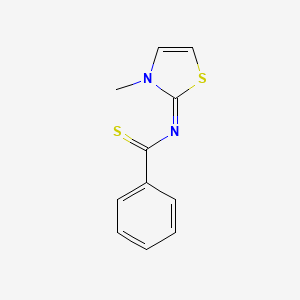
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable reagent in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of benzenecarbothioamide with 3-methyl-2-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization units.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often occur in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s thiazole ring is crucial for its activity, as it can participate in various interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole-containing compounds:
3-Methyl-2-benzothiazolinone hydrazone: Similar in structure but used primarily as a chromogenic reagent in biochemical assays.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A simpler structure with applications in the synthesis of dyes and pharmaceuticals.
The uniqueness of Benzenecarbothioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
64949-27-5 |
|---|---|
Molekularformel |
C11H10N2S2 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
N-(3-methyl-1,3-thiazol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-13-7-8-15-11(13)12-10(14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
GPTLQXYTHWTLDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CSC1=NC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)


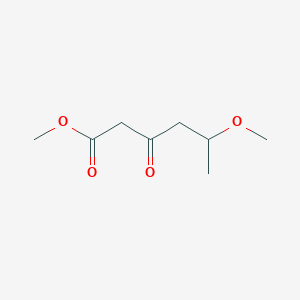
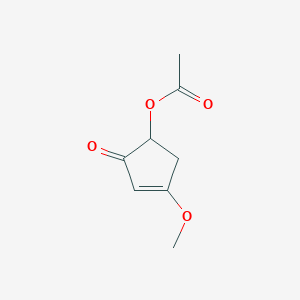


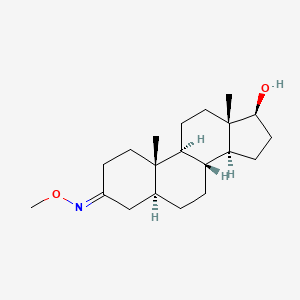
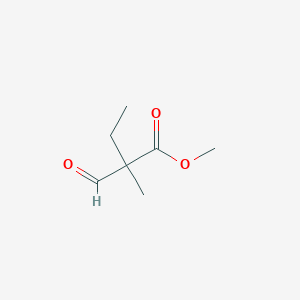
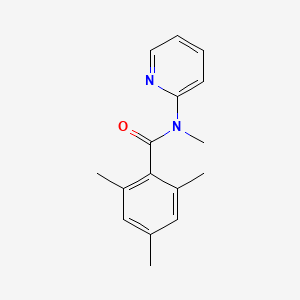
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
